An In-depth Technical Guide to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing heterocycles represent a cornerstone scaffold, renowned for their versatile pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS No. 1187385-89-2). This compound is of significant interest to researchers in drug development due to its structural motifs, which are often associated with kinase inhibition and other targeted therapies.[3][4] The presence of a 4-bromopyrazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the morpholinosulfonylphenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][5]
This technical whitepaper provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, offering valuable insights for researchers and scientists in the field.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is presented in the table below. These properties are essential for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| CAS Number | 1187385-89-2 | [6] |
| Molecular Formula | C₁₃H₁₄BrN₃O₃S | [6] |
| Molecular Weight | 372.24 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Predicted |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [6] |
Synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Proposed Synthetic Pathway
The synthesis involves two key steps:
-
Preparation of the key intermediate: 4-(morpholine-4-sulfonyl)aniline.
-
Coupling of the aniline derivative with a pyrazole precursor followed by bromination, or more directly, the coupling of 4-bromopyrazole with a diazotized 4-(morpholine-4-sulfonyl)aniline. A more likely route involves the reaction of 4-bromopyrazole with a suitable benzenesulfonyl chloride, though the synthesis of the corresponding hydrazine and subsequent cyclization is also feasible.
A logical and efficient approach involves the reaction of 4-bromopyrazole with 4-(morpholinosulfonyl)aniline, which can be synthesized from 4-nitroaniline.
Caption: Proposed two-step synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 4-(morpholine-4-sulfonyl)aniline
-
Sulfonylation of 4-nitroaniline: To a stirred solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.2 eq) at 0°C, morpholine-4-sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-nitrophenyl)morpholine-4-sulfonamide.
-
Reduction of the nitro group: The crude N-(4-nitrophenyl)morpholine-4-sulfonamide (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[7] The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).[7] The catalyst is then filtered off through a pad of Celite, and the solvent is removed in vacuo to afford 4-(morpholine-4-sulfonyl)aniline, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[7]
Step 2: Synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
This step can be achieved via a copper-catalyzed Chan-Lam coupling reaction, which is a reliable method for the N-arylation of azoles.
-
Chan-Lam Coupling: In a reaction vessel, 4-bromopyrazole (1.0 eq), 4-(morpholine-4-sulfonyl)aniline (1.2 eq), a copper(II) catalyst such as copper(II) acetate (0.1 eq), and a base like triethylamine or pyridine (2.0 eq) are suspended in a suitable solvent like dichloromethane (DCM) or toluene. The reaction mixture is stirred at room temperature open to the air (or with an air bubbler) for 24-48 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole.
Potential Biological Activities and Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[8] The title compound, with its specific substitution pattern, is of particular interest as a potential kinase inhibitor.
Kinase Inhibition
The 1-phenylpyrazole core is a common feature in many kinase inhibitors. The phenyl group often occupies the ATP-binding site of the kinase, and substituents on this ring can form crucial interactions with the protein. The morpholinosulfonyl group, in particular, is known to enhance solubility and can form hydrogen bonds with the kinase backbone. The 4-bromo substituent on the pyrazole ring can be used as a handle for further derivatization to improve potency and selectivity or can itself interact with the protein.
Many pyrazole derivatives have been investigated as inhibitors of various kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[9]
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for inflammatory diseases and some cancers.
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors have potential as anti-inflammatory agents.[10]
Caption: Potential mechanism of action via kinase inhibition.
PROTACs and Targeted Protein Degradation
The 4-bromo-1-phenylpyrazole scaffold is also a valuable building block for the development of Proteolysis Targeting Chimeras (PROTACs). The bromine atom can be readily converted to a linker attachment point via cross-coupling reactions, allowing for the connection of the pyrazole-based ligand to an E3 ligase-recruiting moiety. This positions 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole as a potential starting point for the design of novel protein degraders.
Safety and Handling
As with any research chemical, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole should be handled with appropriate safety precautions. While specific toxicity data is not available, related brominated aromatic and sulfonamide-containing compounds may be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]
Conclusion
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a highly functionalized heterocyclic compound with significant potential in drug discovery and development. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a likely role as a kinase inhibitor or as a building block for more complex therapeutic agents like PROTACs. Further investigation into its specific biological targets and pharmacological properties is warranted and will undoubtedly contribute to the expanding field of pyrazole-based therapeutics.
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